molecular formula C8H12N2O2 B6337385 Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate, 95% CAS No. 57338-28-0

Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate, 95%

Cat. No. B6337385
CAS RN: 57338-28-0
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
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Description

Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate is a chemical compound with a molecular formula of C9H15NO3 . It is an important acrylic monomer that gives basic properties to copolymers .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Dimethylaminoethyl acrylate, is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved .


Molecular Structure Analysis

The linear formula for a similar compound, 2-(Dimethylamino)ethyl acrylate, is H2C=CHCO2CH2CH2N(CH3)2 . The molecular weight is 143.18 .


Chemical Reactions Analysis

2-(Dimethylamino)ethyl acrylate can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid . It is also used to fabricate gold/acrylic polymer nanocomposites .


Physical And Chemical Properties Analysis

2-(Dimethylamino)ethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It has a density of 0.943 g/mL at 25 °C .

Scientific Research Applications

Solvent-Free Synthesis

Ethyl 3-dimethylamino acrylates have been employed in solvent-free synthesis methodologies, particularly in the preparation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones through transamination and aza-annulation reactions. These reactions are facilitated by microwave irradiations, showcasing an efficient and mild approach to synthesizing these compounds in good yields from a variety of hydrazines (Meddad et al., 2001).

Polycationic Materials

Studies on polycations, which are polymers with multiple cationic groups, have explored the differences in hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl acrylate. These materials find applications in biomaterials and wastewater treatment. The research introduced 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate as a new monomer with high hydrolytic lability, useful for forming homopolymers or tuning copolymer hydrolysis, demonstrating the impact of backbone substituents on polymer behavior (Ros et al., 2018).

Crystal Growth and Characterization

Ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals have been grown and characterized for their structural, optical, thermal, and electrical properties. These studies involve techniques like single crystal X-ray diffraction, NMR, mass spectrum analysis, and photoluminescence spectrum analysis. Such comprehensive characterization provides insights into the potential applications of these materials in opto-electronic devices and other technological fields (Kotteswaran et al., 2017).

Polymerization and Copolymer Synthesis

Research into the polymerization of compounds like ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate has led to the development of various polymers and copolymers with unique properties. These materials are studied for their potential applications in areas such as responsive materials, bioactive agent delivery, and environmental remediation. Studies have shown that such polymers can exhibit multi-responsive behavior to stimuli like UV, temperature, CO2, and pH, making them suitable for controlled release applications (Wang et al., 2013).

Safety and Hazards

2-(Dimethylamino)ethyl acrylate is classified as Acute Tox. 1 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Flam. Liq. 3, Skin Corr. 1B, Skin Sens. 1 . It is highly flammable and causes serious eye irritation .

Future Directions

While specific future directions for Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate were not found in the search results, similar compounds like DMAEA are being studied for their potential in DNA delivery . They are also being used in the fabrication of gold/acrylic polymer nanocomposites .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16849-87-9
Record name NSC119920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119920
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
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